molecular formula C12H8F3NO B1418787 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol CAS No. 1111110-54-3

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

Cat. No.: B1418787
CAS No.: 1111110-54-3
M. Wt: 239.19 g/mol
InChI Key: DWKCKXNQFDMEDU-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 2-pyridone.

    Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid or sulfuric acid, to form the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridin-2-ol group to a pyridine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxidation Products: Pyridine N-oxide derivatives.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies, due to its ability to interact with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyridin-2-ol moiety can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenylpyridine: Similar structure but lacks the hydroxyl group.

    6-(4-Methylphenyl)pyridin-2-ol: Similar structure with a methyl group instead of a trifluoromethyl group.

    2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group directly attached to the pyridine ring.

Uniqueness: 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which are not observed in the similar compounds listed above.

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKCKXNQFDMEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671743
Record name 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-54-3
Record name 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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